1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylaminopyrimidinyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea typically involves the reaction of 2-chloroaniline with 2-(dimethylamino)pyrimidine-5-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the breakdown of the compound into its constituent amines and carboxylic acids.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea can be compared with other urea derivatives, such as:
1-(2-Chlorophenyl)-3-[2-(methylamino)pyrimidin-5-yl]urea: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
1-(2-Chlorophenyl)-3-[2-(ethylamino)pyrimidin-5-yl]urea: Contains an ethylamino group, which may affect its reactivity and interaction with biological targets.
1-(2-Chlorophenyl)-3-[2-(hydroxyamino)pyrimidin-5-yl]urea: The presence of a hydroxyamino group introduces additional hydrogen bonding capabilities, influencing its solubility and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by a chlorophenyl group and a dimethylaminopyrimidinyl group, positions it as a subject of interest in medicinal chemistry, particularly for its potential biological activities.
- IUPAC Name: this compound
- CAS Number: 1396790-98-9
- Molecular Formula: C13H14ClN5O
- Molecular Weight: 273.74 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of enzyme inhibition, cancer therapy, and receptor modulation.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition: It binds to specific enzymes, inhibiting their activity by blocking substrate access to the active site or altering the enzyme's conformation.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment, particularly against melanoma cell lines. The following table summarizes key findings from relevant research:
Enzyme Inhibition Studies
This compound has shown promise in inhibiting several enzymes involved in cancer progression:
- Target Enzymes: Kinases and proteases that are critical in tumor growth and metastasis.
- Inhibition Mechanism: The compound forms stable complexes with these enzymes, preventing their catalytic activity.
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
-
Study on Melanoma Models:
- In vivo studies using B16-F10 murine melanoma models demonstrated significant tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic index.
-
Molecular Docking Studies:
- Molecular docking simulations indicated strong binding affinity to target proteins associated with cancer pathways, supporting experimental findings of its bioactivity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-19(2)12-15-7-9(8-16-12)17-13(20)18-11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQEFPNYPWQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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